molecular formula C25H26ClN3O3 B2441513 N1-(3-chloro-4-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide CAS No. 941872-35-1

N1-(3-chloro-4-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide

Cat. No.: B2441513
CAS No.: 941872-35-1
M. Wt: 451.95
InChI Key: ZBCDXIDZXIBNSE-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a chloro-methylphenyl group, a morpholino group, and a naphthyl group connected through an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-chloro-4-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide typically involves multiple steps:

    Formation of the Oxalamide Core: The oxalamide core can be synthesized by reacting oxalyl chloride with an amine. In this case, the amine would be a derivative that includes the 3-chloro-4-methylphenyl group.

    Attachment of the Morpholino Group: The morpholino group can be introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with the intermediate formed in the first step.

    Incorporation of the Naphthyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N1-(3-chloro-4-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce a methoxy or tert-butyl group.

Scientific Research Applications

N1-(3-chloro-4-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Chemical Intermediates: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic pathways.

Mechanism of Action

The mechanism of action of N1-(3-chloro-4-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the biological context and the specific targets.

Comparison with Similar Compounds

Similar Compounds

    N1-(3-chloro-4-methylphenyl)-N2-(2-piperidino-2-(naphthalen-1-yl)ethyl)oxalamide: Similar structure but with a piperidino group instead of a morpholino group.

    N1-(3-chloro-4-methylphenyl)-N2-(2-morpholino-2-(phenyl)ethyl)oxalamide: Similar structure but with a phenyl group instead of a naphthyl group.

Uniqueness

The uniqueness of N1-(3-chloro-4-methylphenyl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide lies in its combination of functional groups, which confer specific chemical properties and potential applications that might not be present in similar compounds. The presence of the naphthyl group, in particular, can influence its electronic properties and interactions with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

N'-(3-chloro-4-methylphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26ClN3O3/c1-17-9-10-19(15-22(17)26)28-25(31)24(30)27-16-23(29-11-13-32-14-12-29)21-8-4-6-18-5-2-3-7-20(18)21/h2-10,15,23H,11-14,16H2,1H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBCDXIDZXIBNSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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